The compound [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid is a complex organic molecule characterized by a unique structure that includes an amino acid moiety, a ketone group, and a trifluoromethyl-substituted benzyl group. This compound falls under the category of amino acids and derivatives, which are essential in various biochemical processes. Its structure suggests potential for diverse biological activities due to the presence of multiple functional groups that can interact with biological systems.
The chemical reactivity of this compound can be understood through its functional groups. The ketone group is susceptible to nucleophilic attack, allowing for possible reactions such as:
These reactions are facilitated by enzymes in biological systems, highlighting the compound's potential role in metabolic pathways
The biological activity of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid is significant due to its structural components. Compounds with similar structures have been reported to exhibit:
The synthesis of this compound can be approached through several methods, typically involving multi-step organic synthesis techniques:
These methods emphasize the importance of controlling reaction conditions to achieve desired yields and purities .
The potential applications for [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid span various fields:
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:
These studies provide insights into the mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Trifluoromethyl)aniline | Trifluoromethyl group attached to aniline | Simple structure; primarily used as an intermediate. |
| Phenylalanine | Amino acid with a phenyl side chain | Essential amino acid; widely studied in nutrition. |
| 2-Amino-3-(trifluoromethyl)benzoic acid | Contains both amino and carboxylic groups | Exhibits significant biological activity; used in pharmaceuticals. |
The uniqueness of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid lies in its combination of both an amino acid framework and a trifluoromethyl substituent, which enhances lipophilicity and potentially alters its pharmacokinetic properties compared to simpler analogs .
[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid represents a complex organic molecule characterized by multiple functional groups that contribute to its unique structural profile . The compound exhibits a molecular formula of C₁₈H₁₇F₃N₂O₃ with a molecular weight of 366.33 g/mol [3] [4]. The structural framework incorporates an amino acid moiety, a ketone group, and a trifluoromethyl-substituted benzyl group, creating a sophisticated molecular architecture .
The core structure features a glycine derivative backbone where the amino group is substituted with a phenyl group and an acetyl chain bearing a trifluoromethylbenzyl amide substituent [4] . The presence of the trifluoromethyl group at the meta position of the benzyl ring significantly influences the electronic properties of the molecule through its strong electron-withdrawing characteristics [5]. This structural arrangement creates multiple sites for potential intramolecular interactions, particularly involving the carbonyl groups and the aromatic systems.
Conformational analysis reveals that the molecule can adopt various spatial arrangements due to rotational freedom around several single bonds, particularly the bonds connecting the central ethyl chain to the phenyl and benzyl substituents [6]. The trifluoromethyl group's steric bulk and electronic effects contribute to preferential conformations that minimize unfavorable interactions while optimizing stabilizing forces [7].
The compound exists as a solid under standard conditions, typically appearing as a white to off-white crystalline material [8]. The crystalline nature suggests an ordered molecular packing arrangement stabilized by intermolecular forces including hydrogen bonding and aromatic stacking interactions [4].
Table 1: Basic Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₇F₃N₂O₃ | [3] [4] |
| Molecular Weight | 366.33 g/mol | [3] [4] |
| Physical State | Solid | [8] |
| Appearance | White to off-white crystalline solid | [8] |
| CAS Number | 1142205-11-5 | [4] |
| Density (predicted) | 1.348 ± 0.06 g/cm³ | [4] |
| Boiling Point (predicted) | 562.7 ± 50.0 °C | [4] |
The solubility characteristics of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid are influenced by its amphiphilic nature, containing both hydrophilic and hydrophobic regions . The carboxylic acid group and amide functionalities provide hydrogen bonding capabilities that enhance solubility in polar solvents [9]. The trifluoromethyl group, while highly electronegative, contributes to lipophilicity and can influence solubility in organic solvents [9].
Related amino acid derivatives demonstrate enhanced solubility in dimethyl sulfoxide at concentrations of approximately 10 mg/mL under conditions involving ultrasonic treatment and heating to 60°C [9]. The presence of multiple polar functional groups suggests moderate solubility in protic solvents such as methanol and ethanol, while the aromatic components provide solubility in aprotic organic solvents.
The stability profile of the compound is governed by the inherent stability of its constituent functional groups and their interactions . The amide bonds provide significant chemical stability under neutral conditions, while the carboxylic acid group remains stable across a wide pH range [10]. The trifluoromethyl group contributes exceptional chemical and thermal stability due to the strength of carbon-fluorine bonds [7].
Storage recommendations for similar compounds suggest maintenance under inert atmospheres at low temperatures to prevent oxidative degradation [9]. The compound should be stored as a powder at -20°C for extended periods up to three years, with shorter-term storage at 4°C for up to two years being acceptable [9].
Infrared spectroscopy provides characteristic absorption patterns that reflect the diverse functional groups present in [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid [11]. The carboxylic acid functionality exhibits a broad absorption band in the region of 3200-2500 cm⁻¹ due to the hydroxyl group stretch, which is typically broadened by hydrogen bonding interactions [12] [11].
The amide carbonyl group displays a strong absorption in the range of 1665-1630 cm⁻¹, corresponding to the Amide I band characteristic of secondary amides [11] [13]. This frequency may be slightly shifted depending on the conformational state and intermolecular interactions [14]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3000 cm⁻¹, distinguishing aromatic protons from aliphatic ones [15] [11].
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Carboxylic acid O-H | 3200-2500 | O-H stretch | Broad, medium |
| Aromatic C-H | 3100-3000 | C-H stretch | Medium |
| Amide C=O (Amide I) | 1665-1630 | C=O stretch | Strong |
| Aromatic C=C | 1600-1585, 1500-1400 | C=C stretch | Medium |
| Trifluoromethyl C-F | 1380-1100 | C-F stretch | Strong |
| Amide N-H | 3500-3150 | N-H stretch | Medium |
The trifluoromethyl group contributes intense absorptions in the region of 1380-1100 cm⁻¹ due to carbon-fluorine stretching vibrations [16] [17]. These absorptions are particularly diagnostic for the presence of the trifluoromethyl substituent and appear as multiple bands due to the different vibrational modes of the CF₃ group.
Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns and coupling relationships [18] [19]. The aromatic protons of both the phenyl and trifluoromethylbenzyl rings appear in the downfield region between 7.0-8.0 ppm, with the exact positions influenced by the electron-withdrawing trifluoromethyl substituent [19].
The methylene protons adjacent to nitrogen atoms exhibit chemical shifts in the range of 3.5-4.5 ppm, reflecting the deshielding effect of the electronegative nitrogen atoms [18] [19]. The trifluoromethyl group, while not directly observable in ¹H nuclear magnetic resonance, provides a characteristic signal in ¹⁹F nuclear magnetic resonance spectroscopy around -63 ppm [20].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons in the characteristic downfield region around 170-180 ppm for the carboxylic acid and amide functionalities [19]. The aromatic carbons appear in the range of 120-140 ppm, with the carbon bearing the trifluoromethyl group showing significant downfield shifting due to the electron-withdrawing effect [19].
Mass spectrometry analysis of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid yields a molecular ion peak at m/z 366, corresponding to the molecular weight of the compound [21] [22]. The fragmentation pattern provides structural information through characteristic loss patterns and rearrangement reactions [23] [22].
Common fragmentation pathways for amino acid derivatives include loss of the carboxylic acid functionality (loss of 45 mass units corresponding to COOH), cleavage of amide bonds, and loss of trifluoromethyl groups (loss of 69 mass units corresponding to CF₃) [22]. The presence of the trifluoromethyl group often leads to characteristic fragmentation patterns that can be used for structural confirmation [23].
High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation, providing definitive molecular formula assignment [21]. The isotope pattern, particularly from the fluorine atoms, contributes to the overall mass spectral signature and aids in compound identification.
Crystallographic analysis of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid provides detailed three-dimensional structural information, although specific crystal structure data for this exact compound were not found in the available literature [24] [25]. However, related amino acid derivatives and trifluoromethyl-containing compounds exhibit characteristic crystallographic features that can inform our understanding of this molecule's solid-state structure.
Amino acid derivatives typically crystallize in centrosymmetric space groups with hydrogen bonding networks involving the carboxylic acid and amide functionalities [26] [27]. The carboxyl groups commonly form intermolecular hydrogen bonds that link molecules into dimeric or chain-like arrangements [28]. The presence of aromatic rings often leads to π-π stacking interactions that contribute to crystal packing stability [26].
The trifluoromethyl group influences crystal packing through its unique combination of electronegativity and steric bulk [26]. Fluorine atoms can participate in weak intermolecular interactions, including fluorine-hydrogen contacts and fluorine-fluorine interactions, which contribute to the overall crystal stability [23]. The molecular geometry around the trifluoromethyl carbon typically exhibits tetrahedral coordination with carbon-fluorine bond lengths of approximately 1.34-1.36 Å [16].
[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid exhibits potential for conformational isomerism due to rotational freedom around several single bonds within its structure [6]. The most significant conformational variability arises from rotation around the bonds connecting the central ethyl chain to the phenyl and benzyl substituents, as well as rotation around the amide bond [6].
The amide bond between the ethyl chain and the trifluoromethylbenzyl group can exist in both s-trans and s-cis conformations, with the s-trans form typically being more stable due to reduced steric hindrance [6]. The energy barrier for amide bond rotation is generally substantial, often requiring elevated temperatures for rapid interconversion [7].
The phenyl group attached to the nitrogen can adopt various orientations relative to the carboxylic acid backbone, influenced by steric interactions with neighboring substituents and potential π-electron interactions [6]. Similarly, the trifluoromethylbenzyl group can rotate around its connecting bonds, with the trifluoromethyl substituent's position affecting the overall molecular conformation through both steric and electronic effects [7].
Computational studies on related trifluoromethyl-containing compounds suggest that the trifluoromethyl group's electron-withdrawing nature can stabilize certain conformations through favorable electrostatic interactions [7]. The interplay between steric repulsion and electronic stabilization determines the preferred conformational states and the energy barriers between them [6].